molecular formula C17H15NO2 B14383500 Methyl 3-anilino-1H-indene-2-carboxylate CAS No. 90036-54-7

Methyl 3-anilino-1H-indene-2-carboxylate

Cat. No.: B14383500
CAS No.: 90036-54-7
M. Wt: 265.31 g/mol
InChI Key: ITQZIKWOBJYPOG-UHFFFAOYSA-N
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Description

Methyl 3-anilino-1H-indene-2-carboxylate is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and organic synthesis. This compound features an indene core structure with an anilino group and a carboxylate ester, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-anilino-1H-indene-2-carboxylate typically involves the reaction of aniline with indene-2-carboxylic acid or its derivatives. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-anilino-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene core or the anilino group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-anilino-1H-indene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-anilino-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • Methyl 2-anilino-1H-indene-3-carboxylate
  • Methyl 3-anilino-2H-indene-1-carboxylate
  • Methyl 3-anilino-1H-indole-2-carboxylate

Comparison: Methyl 3-anilino-1H-indene-2-carboxylate is unique due to its specific substitution pattern on the indene core. This structural uniqueness can result in different biological activities and chemical reactivity compared to similar compounds. For instance, the position of the anilino group and the carboxylate ester can influence the compound’s binding affinity to molecular targets and its overall stability .

Properties

CAS No.

90036-54-7

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

methyl 3-anilino-1H-indene-2-carboxylate

InChI

InChI=1S/C17H15NO2/c1-20-17(19)15-11-12-7-5-6-10-14(12)16(15)18-13-8-3-2-4-9-13/h2-10,18H,11H2,1H3

InChI Key

ITQZIKWOBJYPOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C1)NC3=CC=CC=C3

Origin of Product

United States

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